molecular formula C9H24N4 B3245742 N1,N1-Bis(2-aminopropyl)-1,2-propanediamine CAS No. 171752-76-4

N1,N1-Bis(2-aminopropyl)-1,2-propanediamine

Cat. No.: B3245742
CAS No.: 171752-76-4
M. Wt: 188.31 g/mol
InChI Key: WUEHOBBABKCBHF-UHFFFAOYSA-N
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Description

N1,N1-Bis(2-aminopropyl)-1,2-propanediamine is a branched aliphatic diamine with the molecular formula C9H24N4. Its structure consists of a 1,2-propanediamine backbone substituted with two 2-aminopropyl groups at the N1 positions. This configuration enhances its chelation capacity and reactivity in coordination chemistry, polymer synthesis, and catalysis.

Properties

IUPAC Name

1-N,1-N-bis(2-aminopropyl)propane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N4/c1-7(10)4-13(5-8(2)11)6-9(3)12/h7-9H,4-6,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEHOBBABKCBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(C)N)CC(C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1-Bis(2-aminopropyl)-1,2-propanediamine can be synthesized through the reaction of 1,2-diaminopropane with acrylonitrile, followed by hydrogenation. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis(2-aminopropyl)-1,2-propanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amides, nitriles, secondary amines, tertiary amines, and various substituted derivatives .

Scientific Research Applications

N1,N1-Bis(2-aminopropyl)-1,2-propanediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N1-Bis(2-aminopropyl)-1,2-propanediamine involves its ability to act as a nucleophile due to the presence of multiple amine groups. These amine groups can form stable complexes with metal ions, making it an effective ligand in coordination chemistry. The compound can also participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

1,2-Propanediamine (1,2-DAP)
  • Molecular Formula : C3H10N2
  • CAS: Not explicitly listed, but referenced in thermal degradation studies .
  • Structure: Linear diamine with two primary amino groups on adjacent carbons.
  • Key Properties : Lower molecular weight and simpler structure result in higher volatility and lower thermal stability compared to branched analogs. Thermal degradation studies show similar pathways to ethylenediamine (EDA), forming cyclic amines and ammonia under heat .
N,N′-Bis(3-aminopropyl)-1,3-propanediamine
  • Molecular Formula : C9H24N4
  • CAS : 4605-14-5 .
  • Structure: 1,3-propanediamine backbone with 3-aminopropyl substituents.
  • Key Differences : The 1,3-backbone alters spatial geometry, reducing steric hindrance compared to the 1,2-propanediamine derivatives. This compound is used as a crosslinking agent in epoxy resins, highlighting its role in polymer chemistry .
N1,N1,2-Trimethyl-1,2-propanediamine Dihydrochloride
  • Molecular Formula : C6H18N2·2HCl
  • CAS: Not explicitly listed, but synonyms include 1,2-Propanediamine, N1,N1,2-trimethyl-, dihydrochloride .
  • Structure: Methyl-substituted derivative with reduced amino functionality.
  • Applications: Primarily a lab reagent for small-molecule synthesis, emphasizing its niche role compared to the more reactive aminopropyl-substituted diamines .

Thermodynamic and Stability Comparisons

  • Enthalpy of Formation: 1,2-Propanediamine: ΔfH° = −140.5 kJ/mol (experimental data from Good and Moore, 1970) . N1,N1-Bis(2-aminopropyl)-1,2-propanediamine: Estimated to have higher enthalpy due to additional C-N bonds and branching, though specific data are lacking.
  • Thermal Degradation: Linear diamines like 1,2-DAP degrade via cyclization to form piperazine derivatives and release NH3. Branched analogs like the target compound likely exhibit delayed degradation due to steric protection of amino groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N1-Bis(2-aminopropyl)-1,2-propanediamine
Reactant of Route 2
N1,N1-Bis(2-aminopropyl)-1,2-propanediamine

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